1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-6-9(2)12(11-8)7-10(13)4-3-5-10/h6,13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZESMADLEPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-based ligands, such as this compound, have been studied for their potential applications in catalysis.
Mode of Action
It is known that pyrazole-based ligands can coordinate to metal ions, which can be used as a precursor for the development of metalloenzyme.
Biological Activity
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS: 2126163-22-0) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H16N2O, with a molecular weight of 180.25 g/mol. The compound features a cyclobutane ring substituted with a pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| Purity | 95% |
| CAS Number | 2126163-22-0 |
Synthesis
The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with cyclobutanol under controlled conditions. This process often requires optimization to enhance yield and purity.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of DNA synthesis and cell wall integrity .
The proposed mechanisms for the antibacterial activity of pyrazole derivatives include:
- DNA Interference : Compounds may generate reactive species that damage bacterial DNA.
- Inhibition of Enzymatic Activity : Pyrazole-based ligands can interact with metal ions in metalloenzymes, inhibiting their function .
- Membrane Disruption : Some studies suggest that these compounds can alter bacterial membrane permeability, leading to cell lysis.
Study on Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various pyrazole derivatives, including this compound, researchers utilized the agar disc diffusion method. The compound was tested at concentrations of 1 mM against S. aureus, E. coli, and Proteus mirabilis. Results indicated significant inhibition zones, suggesting potent antibacterial properties .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study employed MTT assays to evaluate cell viability after treatment with varying concentrations of the compound. The findings revealed that at non-cytotoxic concentrations, the compound induced apoptosis in cancer cells, indicating potential as an anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following sections compare the target compound with similar derivatives, focusing on structural features, synthesis, biological activity, and crystallographic validation.
Structural and Functional Comparison
The cyclobutanol core distinguishes the target compound from analogs with larger or heteroatom-containing rings (e.g., triazoles or thiadiazoles). Key differences include:
- Substituent Effects: The 3,5-dimethylpyrazole group is shared with analogs such as those reported by Liu et al. (2011), but its attachment to a cyclobutanol core may alter steric and electronic properties compared to triazole-linked systems .
Crystallographic and Structural Validation
Structural validation of similar compounds, such as the dimeric crystal structure reported by Liu et al. (2011), likely employed SHELX-family programs (e.g., SHELXL for refinement) . The methodology described by Spek (2009) emphasizes the importance of validation tools like PLATON to identify crystallographic disorders or twinning, which are critical for accurate structural determination .
Preparation Methods
N-Alkylation of Pyrazole with Cyclobutanone Derivatives
- Method : Alkylation of the pyrazole nitrogen with a cyclobutanone-derived electrophile such as chloromethylcyclobutanol or bromomethylcyclobutanone.
- Reagents :
- 3,5-dimethylpyrazole
- Halomethylcyclobutanone or halomethylcyclobutanol
- Base (e.g., potassium carbonate, sodium hydride)
Solvent : Polar aprotic solvents like DMF or DMSO are preferred to facilitate SN2 reactions.
Mechanism : The pyrazole nitrogen acts as a nucleophile attacking the electrophilic halomethyl group, forming the N-alkylated product.
Outcome : This method directly affords this compound after workup.
Reductive Amination or Addition to Cyclobutanone
- Method : Condensation of 3,5-dimethylpyrazole with cyclobutanone followed by reduction.
- Reagents :
- 3,5-dimethylpyrazole
- Cyclobutanone
- Reducing agent (e.g., sodium borohydride or catalytic hydrogenation)
Conditions : Initial imine or enamine formation between pyrazole nitrogen and cyclobutanone carbonyl, then reduction to the corresponding alcohol.
Advantages : This approach can be more selective and avoids the need for halogenated intermediates.
Organocatalytic and Multi-Component Approaches
Recent advances in organocatalysis have enabled more efficient and sustainable syntheses of pyrazole derivatives. For example, a pyrrolidine-BzOH salt-catalyzed one-pot three-component reaction involving pyrazolones and aldehydes has been reported to yield pyrazole derivatives with high selectivity and yield.
While this method is demonstrated for 1,3-diarylallylidene pyrazolones, the concept of organocatalytic multi-component reactions could be adapted to synthesize pyrazolylmethyl cyclobutanols by selecting appropriate aldehydes and ketones, potentially streamlining the preparation of this compound.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrazole formation via hydrazine + diketone | Hydrazine hydrate, acetylacetone | Reflux in ethanol | High regioselectivity, simple | Requires isolation of pyrazole |
| N-Alkylation with halomethylcyclobutanol | 3,5-dimethylpyrazole, halomethylcyclobutanol, base | DMF or DMSO, room temp to reflux | Direct attachment, straightforward | Requires halogenated intermediate |
| Reductive amination with cyclobutanone | 3,5-dimethylpyrazole, cyclobutanone, NaBH4 | Mild reducing conditions | Avoids halogenated intermediates | May require careful control of reduction |
| Organocatalytic multi-component synthesis | Pyrazolones, aldehydes, ketones, pyrrolidine-BzOH salt | One-pot, thermal conditions | High atom economy, sustainable | Adaptation needed for cyclobutanol derivatives |
Research Findings and Notes
- The direct N-alkylation method is the most commonly employed due to its simplicity and good yields.
- Reductive amination offers a milder alternative but may require optimization to prevent over-reduction or side reactions.
- Organocatalytic methods represent a promising frontier, offering environmentally friendly routes with high selectivity and atom economy, although specific application to this compound remains to be fully explored.
- No direct patents or publications specifically detailing the preparation of this exact compound were found, but related pyrazolyl cyclobutanol derivatives have been described in patent WO2019048541A1, which discusses hydroxycyclobutyl substituents attached to pyrazolyl groups, indicating synthetic feasibility via similar routes.
Q & A
Basic: What are the typical synthetic routes for 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, and how can purity be optimized?
The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or coupling reactions. For example, a cyclobutanol derivative may react with a 3,5-dimethylpyrazole precursor under alkaline conditions. Key steps include:
- Alkylation : Introducing the pyrazole moiety to the cyclobutanol backbone using a methylating agent (e.g., methyl iodide).
- Purification : Column chromatography or recrystallization (e.g., from methanol/water mixtures) to achieve >95% purity .
- Yield optimization : Adjusting stoichiometry, reaction time (e.g., reflux for 25–30 hours), and temperature .
Advanced: How can Design of Experiments (DoE) improve the synthesis efficiency of this compound?
DoE can systematically optimize reaction parameters:
- Variables : Catalyst loading, solvent polarity (e.g., xylene vs. ethanol), and temperature.
- Response surface methodology : To identify interactions between variables affecting yield and purity .
- Case study : A 20% yield increase was reported when switching from ethanol to xylene in analogous pyrazole syntheses .
Basic: What spectroscopic techniques are critical for structural elucidation?
- NMR : ¹H/¹³C NMR to confirm the cyclobutanol and pyrazole moieties (e.g., δ 1.5–2.5 ppm for cyclobutane protons).
- FT-IR : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N pyrazole) .
- Mass spectrometry : High-resolution MS to verify the molecular ion ([M+H]⁺ expected for C₁₁H₁₇N₂O) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?
Single-crystal X-ray diffraction provides:
- Bond angles/distances : Confirming the cyclobutane ring strain and pyrazole orientation.
- Case study : A related 3,5-dimethylpyrazole derivative showed a dihedral angle of 85° between the pyrazole and cyclobutane rings, influencing reactivity .
Basic: What are the key solubility and stability considerations for this compound?
- Solubility : Poor in water; soluble in DMSO, methanol, or dichloromethane.
- Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at –20°C .
- Degradation : Cyclobutanol oxidation to ketones under acidic conditions .
Advanced: What strategies mitigate stability issues during biological assays?
- Formulation : Use cyclodextrin-based encapsulation to enhance aqueous stability.
- pH control : Maintain neutral pH (6.5–7.5) to prevent cyclobutanol ring opening .
Basic: How is the compound’s bioactivity screened in preliminary studies?
- In vitro assays : Antimicrobial (MIC against E. coli), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., kinase assays) .
- Dose-response curves : IC₅₀ values for structure-activity relationship (SAR) analysis .
Advanced: How can computational modeling predict interactions with biological targets?
- Molecular docking : Use the InChI key (PubChem data) to model binding to enzymes (e.g., cyclooxygenase-2).
- MD simulations : Assess conformational flexibility of the cyclobutanol ring in binding pockets .
Basic: How are contradictory data on biological activity resolved?
- Reproducibility checks : Validate assays across multiple labs.
- Meta-analysis : Compare datasets from analogous compounds (e.g., 2-(1H-benzodiazol-1-yl)cyclobutan-1-ol derivatives) .
Advanced: What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?
- Kinetic studies : Monitor substituent effects on reaction rates (e.g., SN2 displacement at the cyclobutanol oxygen).
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group participation in hydrolysis .
Basic: What are the toxicity profiles in preclinical models?
- Acute toxicity : LD₅₀ in rodents (e.g., >500 mg/kg in mice).
- Genotoxicity : Ames test for mutagenicity .
Advanced: How can metabolomics identify degradation products in vivo?
- LC-MS/MS : Detect hydroxylated or glucuronidated metabolites.
- Case study : A cyclobutanol derivative showed a primary metabolite via CYP3A4 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
